4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl-
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Overview
Description
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazoquinoline core, which is a fused ring system containing both imidazole and quinoline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the cyclization of a quinoline derivative with an imidazole precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazoquinoline core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions that promote substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce tetrahydro derivatives .
Scientific Research Applications
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing its activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Imiquimod: An imidazoquinoline compound used as an immune response modifier.
Resiquimod: Another imidazoquinoline with potent immune-stimulating properties.
BBIQ: A TLR7-specific agonist with potential as a vaccine adjuvant
Uniqueness: 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit specific kinases and modulate DDR pathways sets it apart from other imidazoquinoline derivatives .
Properties
CAS No. |
134049-67-5 |
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Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
5-butyl-3-methylimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C15H17N3O/c1-3-4-9-18-12-8-6-5-7-11(12)13-14(15(18)19)17(2)10-16-13/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
IAQMCRJUNZGQGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N(C=N3)C |
Origin of Product |
United States |
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